Mipracetin

Overview

Description

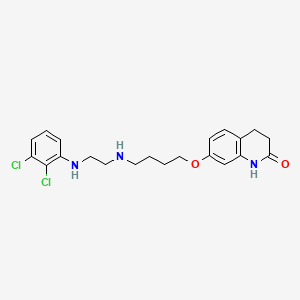

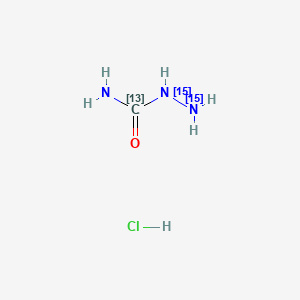

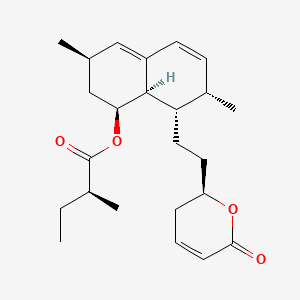

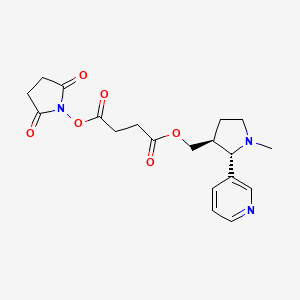

Mipracetin, also known as 4-acetoxy-N-methyl-N-isopropyltryptamine, is a psychedelic tryptamine . It is closely related to O-acetylpsilocin and MiPT . There is very little information on the human pharmacology or toxicity of 4-AcO-MiPT .

Synthesis Analysis

Myricetin derivatives containing sulfonylpiperazine were synthesized and their structures were confirmed by NMR and HRMS . The antibacterial activity results indicated that some compounds showed good antibacterial activity against Xanthomonas oryzaepv. oryzae (Xoo), Xanthomonas axonopodispv. citri (Xac) and Ralstonia solanacearum (Rs) .

Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Mipracetin .

Physical And Chemical Properties Analysis

Mipracetin has a molecular weight of 274.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has 6 rotatable bonds . The exact mass is 274.168127949 g/mol and the monoisotopic mass is 274.168127949 g/mol . The topological polar surface area is 45.3 Ų .

Scientific Research Applications

Pharmacological Properties and Clinical Applications

Impact on HDL Cholesterol and Function

- Mifepristone has been studied for its effects on high-density lipoprotein (HDL) cholesterol levels and HDL function, revealing its potential impact on cardiovascular health. Treatment with Mifepristone reduced HDL cholesterol and particle concentration, indicating a complex interaction with lipid metabolism, which could have implications for managing cardiovascular risk factors in specific populations (Page et al., 2012).

Anticancer and Antiproliferative Effects

- Mifepristone has demonstrated promising anticancer properties, particularly in the treatment of glioblastoma, by improving the response to chemo-radiation treatments in xenograft models. This suggests a role for Mifepristone in enhancing the efficacy of standard cancer therapies and potentially offering new avenues for treatment strategies in oncology (Llaguno-Munive et al., 2013).

Impact on Ovarian Cancer Cell Lines

- Research has shown that Mifepristone's cytotoxic effects on ovarian cancer cell lines are independent of their sensitivity to cisplatin, highlighting its potential as a therapeutic option for platinum-resistant ovarian cancers. This underlines the drug's ability to inhibit cell proliferation and induce apoptotic cell death across various ovarian cancer cell lines, offering a hopeful perspective for treatment-resistant forms of the disease (Freeburg et al., 2009).

Mechanism of Action

Target of Action

Mipracetin, also known as Myricetin, primarily targets Tyrosine-protein kinase JAK1 and Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform in humans . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes such as cell growth, survival, and differentiation.

Mode of Action

Mipracetin interacts with its targets, leading to changes in their activity. For instance, it inhibits the activation of mitogen-activated protein kinase-1 (MEK1), which in turn prevents the activation of the downstream signal of the ERK/RSK AP-1 axis . This interaction can lead to the inhibition of neoplastic transformation of skin cells .

Biochemical Pathways

By inhibiting these proteins, Mipracetin can potentially affect a variety of downstream effects, including cell growth, survival, and differentiation .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .

Result of Action

The molecular and cellular effects of Mipracetin’s action are largely dependent on its interaction with its targets. For instance, by inhibiting key proteins in cellular signaling pathways, Mipracetin can potentially affect cell growth, survival, and differentiation

Future Directions

properties

IUPAC Name |

[3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11(2)18(4)9-8-13-10-17-14-6-5-7-15(16(13)14)20-12(3)19/h5-7,10-11,17H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDMXLOVFPIHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676236 | |

| Record name | 3-{2-[Methyl(propan-2-yl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mipracetin | |

CAS RN |

1024612-25-6 | |

| Record name | 3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1024612-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mipracetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024612256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{2-[Methyl(propan-2-yl)amino]ethyl}-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIPRACETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS93IMV779 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.